![molecular formula C13H12N4O2 B1436546 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 400737-71-5](/img/structure/B1436546.png)
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Vue d'ensemble
Description
“1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a complex organic compound. It belongs to the class of heterocyclic compounds known as pyrazolopyrimidines . These compounds have aroused great interest from researchers in the field of medicinal chemistry because of their privileged biological activities .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves a ZnCl2-catalyzed three-component coupling reaction .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused nitrogen-containing heterocyclic ring system . The chemical composition of these compounds is related to purines, another class of biologically significant compounds .
Chemical Reactions Analysis
Pyrazolopyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .
Applications De Recherche Scientifique
Anti-inflammatory Properties
- Research has shown that pyrazolo[1,5-a]pyrimidine derivatives, such as those structurally related to "1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol," exhibit significant anti-inflammatory properties. These compounds have been synthesized and evaluated for their anti-inflammatory effectiveness, showing potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the associated ulcerogenic activity common to traditional NSAIDs. This highlights the therapeutic potential of these compounds in managing inflammation with reduced gastrointestinal side effects (Auzzi et al., 1983).
Antimicrobial Activity
- Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial efficacy. These studies have reported the successful synthesis of such compounds and their potential in inhibiting the growth of various pathogenic microorganisms. This suggests that these compounds could be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance (Zhang et al., 2016).
Antifungal and Antibacterial Activities
- In addition to their antimicrobial properties, specific pyrazolo[1,5-a]pyrimidine derivatives have been identified to possess potent antifungal and antibacterial activities. These compounds have been tested against a variety of phytopathogenic fungi and bacteria, demonstrating good inhibitory effects. This indicates their potential use in agricultural settings to protect crops from fungal infections and bacterial diseases, contributing to food security and sustainable agriculture practices (Rahmouni et al., 2016; Rahmouni et al., 2014).
Herbicidal Activity
- The herbicidal activity of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with some compounds showing significant inhibitory effects on the root growth of certain plant species. This suggests their potential application as herbicides, offering a new avenue for weed control in agricultural practices. The development of such compounds could contribute to more efficient crop management and higher agricultural productivity (Luo et al., 2017).
Orientations Futures
Mécanisme D'action
- The primary target of this compound is not well-documented in the literature. However, it’s important to note that phenoxyethanol, a related compound, has antimicrobial properties and is commonly used as a preservative in cosmetics and pharmaceuticals .
- Phenoxyethanol, for instance, acts as an effective preservative by disrupting microbial cell membranes and inhibiting their growth .
Target of Action
Mode of Action
Result of Action
Analyse Biochimique
Biochemical Properties
1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . This interaction inhibits the enzyme’s activity, leading to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and inhibiting the activity of key enzymes involved in cell proliferation . This compound also affects gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of purine nucleoside phosphorylase, inhibiting its activity and preventing the conversion of inosine to hypoxanthine . This inhibition leads to a decrease in purine nucleotide synthesis, which is crucial for DNA and RNA production. Additionally, this compound interacts with other biomolecules, such as kinases and transcription factors, modulating their activity and affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the purine salvage pathway by inhibiting purine nucleoside phosphorylase . This inhibition leads to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis. Additionally, the compound interacts with other metabolic enzymes, altering their activity and affecting the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13-11-8-16-17(12(11)14-9-15-13)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIWWCELKTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



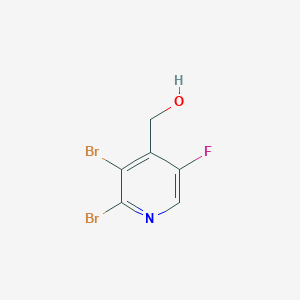
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)
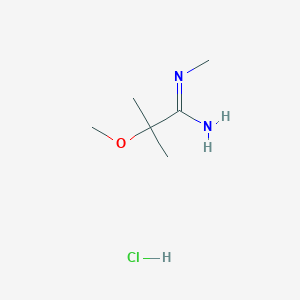
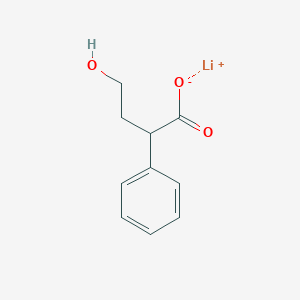
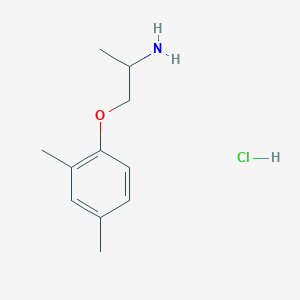
![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

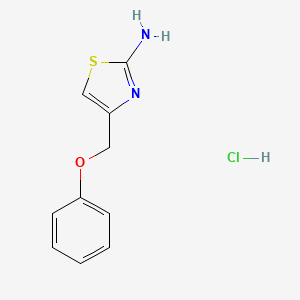
![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
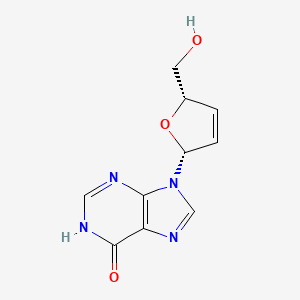
![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)
![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)
